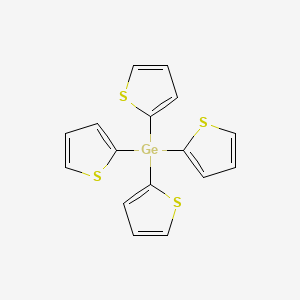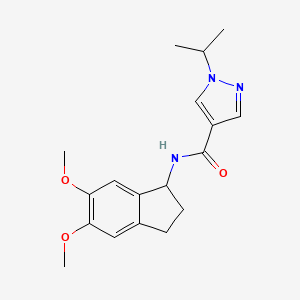![molecular formula C23H22N4O2 B10870753 5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870753.png)
5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that features an indole moiety, a methoxyphenyl group, and a dihydropyrrolo[3,4-c]pyrazol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative and the methoxyphenyl precursor. The key steps include:
Formation of the indole-ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.
Cyclization to form the dihydropyrrolo[3,4-c]pyrazol core: This step often involves a condensation reaction under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme, the compound can prevent the enzyme from catalyzing its reaction.
Modulating receptor activity: The compound can bind to receptors on the surface of cells, altering their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and can have similar biological activities.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and can exhibit similar chemical reactivity.
Dihydropyrrolo[3,4-c]pyrazol derivatives: These compounds have the same core structure and can have similar physical and chemical properties.
The uniqueness of This compound lies in its combination of these three functional groups, which can result in unique biological and chemical properties.
Propiedades
Fórmula molecular |
C23H22N4O2 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H22N4O2/c1-14-20-21(26-25-14)23(28)27(22(20)17-8-4-6-10-19(17)29-2)12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,22,24H,11-12H2,1-2H3,(H,25,26) |
Clave InChI |
HTRRDYZCRONCQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10870674.png)
![1-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B10870684.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B10870690.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B10870698.png)
![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870706.png)

![3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine](/img/structure/B10870715.png)
![2-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10870724.png)
![ethyl 2-({[(2-methylquinazolin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10870735.png)
![N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10870737.png)
![1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10870742.png)

![7-(2-chlorobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870751.png)
